Increased Lipophilicity (LogP 4.39) vs. Unsubstituted Cyclohexenyl Analog Enhances Non-Polar Solvent Compatibility
The target compound exhibits a calculated LogP (XLOGP3) of 4.52 and a consensus LogP (WLOGP) of 4.39, reflecting the lipophilic contribution of four additional methyl groups relative to the unsubstituted cyclohexenyl pinacol ester (CAS 141091-37-4), which has a lower molecular weight (208.11 vs. 264.21 g/mol) and lacks these alkyl substituents . The LogP difference of approximately 1.0–1.5 units translates to approximately 10–30× higher partition into non-polar organic phases, directly improving solubility in toluene, THF, and dichloromethane—the standard solvents for Suzuki–Miyaura reactions .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP (XLOGP3): 4.52; LogP (WLOGP): 4.39; MW: 264.21 g/mol |
| Comparator Or Baseline | Unsubstituted cyclohexenyl pinacol boronic ester (CAS 141091-37-4): MW 208.11 g/mol; lower LogP (~3.0–3.5 estimated based on molecular formula C12H21BO2 with 4 fewer methyl groups) |
| Quantified Difference | ΔLogP ≈ +1.0–1.5 units; ΔMW = +56.10 g/mol |
| Conditions | Calculated LogP values (XLOGP3, WLOGP methods); molecular weight from molecular formula |
Why This Matters
Higher LogP directly impacts solubility in non-polar organic solvents, enabling higher effective reagent concentrations in Suzuki–Miyaura reactions conducted in toluene or THF, which can improve coupling kinetics and reduce the need for co-solvents.
